molecular formula C14H19ClO B13167128 ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene

({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene

Cat. No.: B13167128
M. Wt: 238.75 g/mol
InChI Key: XIHYQIJVWTVMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene is an organic compound that features a cyclopentyl ring substituted with a chloromethyl group and a methoxy group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chloromethyl Group: Chloromethylation of the cyclopentyl ring can be achieved using reagents such as formaldehyde and hydrochloric acid under acidic conditions.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Attachment to Benzene Ring: The final step involves the attachment of the substituted cyclopentyl ring to the benzene ring through a coupling reaction, such as a Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium cyanide (NaCN) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of cyclopentylmethanol, cyclopentanone, or cyclopentylcarboxylic acid.

    Reduction: Formation of methyl-substituted cyclopentyl derivatives.

    Substitution: Formation of various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethanol: Similar structure but lacks the benzene ring and chloromethyl group.

    Cyclopentylmethyl chloride: Similar structure but lacks the methoxy group and benzene ring.

    Methoxybenzene (Anisole): Contains the methoxy group and benzene ring but lacks the cyclopentyl ring.

Uniqueness

({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene is unique due to its combination of a cyclopentyl ring, chloromethyl group, methoxy group, and benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H19ClO

Molecular Weight

238.75 g/mol

IUPAC Name

[1-(chloromethyl)cyclopentyl]methoxymethylbenzene

InChI

InChI=1S/C14H19ClO/c15-11-14(8-4-5-9-14)12-16-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2

InChI Key

XIHYQIJVWTVMNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(COCC2=CC=CC=C2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.